molecular formula C13H14O4 B12649072 2,2-Dimethylpropane-1,3-diyl phthalate CAS No. 35512-59-5

2,2-Dimethylpropane-1,3-diyl phthalate

Cat. No.: B12649072
CAS No.: 35512-59-5
M. Wt: 234.25 g/mol
InChI Key: ICUVLDRIHMJXMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpropane-1,3-diyl phthalate typically involves the esterification of phthalic anhydride with neopentyl glycol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include heating the mixture to a temperature range of 150-200°C to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing of the reactants. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpropane-1,3-diyl phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropane-1,3-diyl phthalate primarily involves its interaction with biological membranes and proteins. As a plasticizer, it can integrate into lipid bilayers, altering their fluidity and permeability . This can affect the function of membrane-bound proteins and receptors, leading to various biological effects. Additionally, it can interact with nuclear receptors, influencing gene expression and cellular processes .

Properties

CAS No.

35512-59-5

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

4,4-dimethyl-3,5-dihydro-2,6-benzodioxonine-1,7-dione

InChI

InChI=1S/C13H14O4/c1-13(2)7-16-11(14)9-5-3-4-6-10(9)12(15)17-8-13/h3-6H,7-8H2,1-2H3

InChI Key

ICUVLDRIHMJXMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C2=CC=CC=C2C(=O)OC1)C

Origin of Product

United States

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